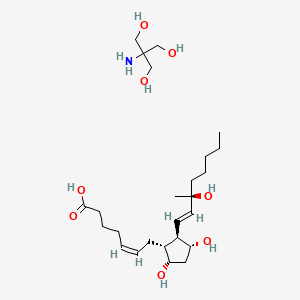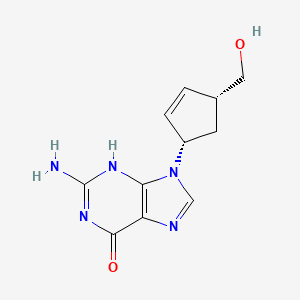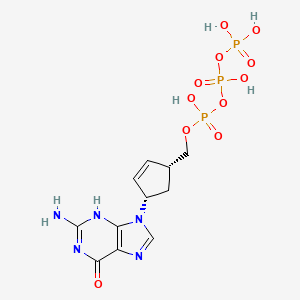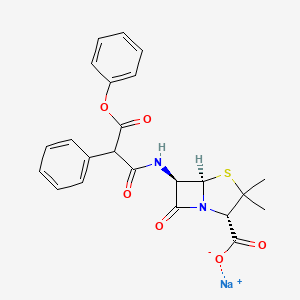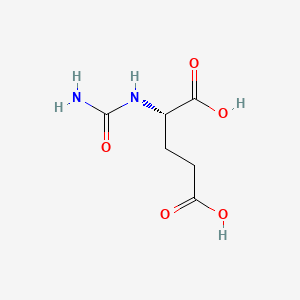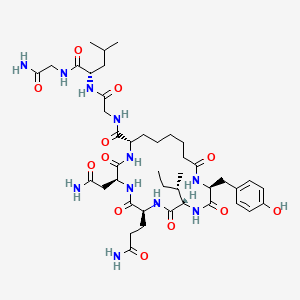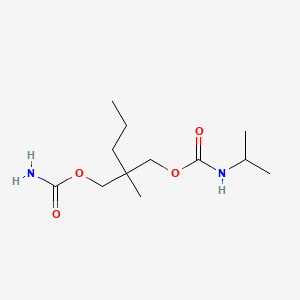![molecular formula C8H16NO5P B1668505 [(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid CAS No. 146388-56-9](/img/structure/B1668505.png)
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cgp 43487 is a N-methyl-D-aspartate (NMDA) receptor antagonist. The competitive NMDA receptor antagonist, Cgp 43487, was able to elevate the convulsive threshold significantly.
Wissenschaftliche Forschungsanwendungen
1. Adhesive Polymers
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid and related compounds have applications in adhesive polymers. Hydrolytically stable phosphonic acid monomers, similar to this compound, have been synthesized and investigated for their radical polymerization and adhesive properties. These monomers are water-soluble and demonstrate stability, showcasing potential in adhesive applications (Moszner et al., 2001).
2. Corrosion Inhibition
Phosphonic acid derivatives, akin to the mentioned compound, are used in the study of corrosion inhibition. Research has shown that such compounds can effectively inhibit corrosion of mild steel in acidic environments, demonstrating their potential as corrosion inhibitors (Djenane et al., 2019).
3. Organic Synthesis and Medicinal Chemistry
In the field of organic synthesis and medicinal chemistry, phosphonic acids serve as key intermediates and building blocks. They have applications in medicine, agriculture, and industrial chemistry. The addition of an aminophosphonic acid group into compounds like boronic acids, closely related to the queried compound, offers new opportunities for application (Zhang et al., 2017).
4. Antiviral and Antitumor Applications
Specific phosphonic acid derivatives have shown potential in antiviral and antitumor applications. For instance, compounds like [[[5-(2-amino-1,6-dihydro-6-oxo-9H-purin-9- yl)pentyl]phosphinico]methyl]phosphonic acid have demonstrated inhibitory activity against human erythrocyte purine nucleoside phosphorylase, an enzyme relevant in medical research (Kelley et al., 1995).
5. Biomedical Applications
Phosphonic acids are used for their bioactive properties in various biomedical applications, such as drug and pro-drug development, bone targeting, and medical imaging. Their structural analogy with phosphate groups makes them suitable for these applications (Sevrain et al., 2017).
Eigenschaften
CAS-Nummer |
146388-56-9 |
|---|---|
Produktname |
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid |
Molekularformel |
C8H16NO5P |
Molekulargewicht |
237.19 g/mol |
IUPAC-Name |
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid |
InChI |
InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+/t7-/m1/s1 |
InChI-Schlüssel |
OKDOWCKDTWNRCB-PTYLAXBQSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](/C=C(\C)/CP(=O)(O)O)N |
SMILES |
CCOC(=O)C(C=C(C)CP(=O)(O)O)N |
Kanonische SMILES |
CCOC(=O)C(C=C(C)CP(=O)(O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cgp 43487; Cgp43487; Cgp-43487. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







